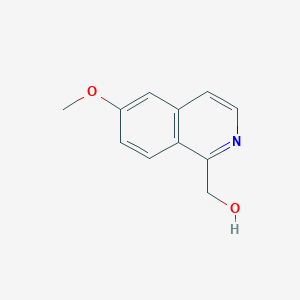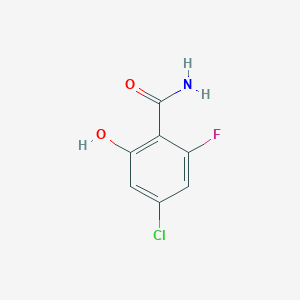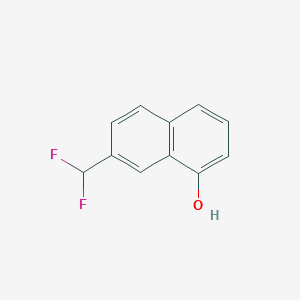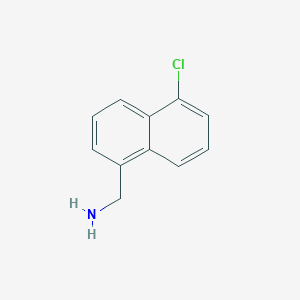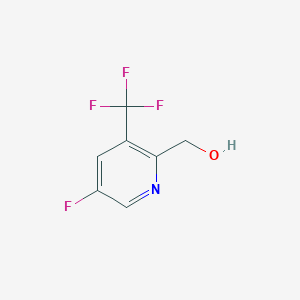
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It features a phenyl ring substituted with a 1,3-dioxolane moiety and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone typically involves the reaction of 3-(1,3-dioxolan-2-yl)benzaldehyde with an appropriate acetylating agent under acidic or basic conditions . The reaction conditions may vary, but common reagents include acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group may yield benzoic acid derivatives, while reduction may produce alcohols.
科学的研究の応用
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
- 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
- Ethanone, 2-[2-(1,3-dioxolan-2-yl)phenyl]-1-phenyl-
Uniqueness
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of both a 1,3-dioxolane moiety and an ethanone group
特性
CAS番号 |
153329-05-6 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
1-[3-(1,3-dioxolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11H,5-6H2,1H3 |
InChIキー |
QFJWGOCXVSQXTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


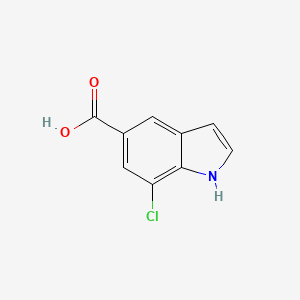

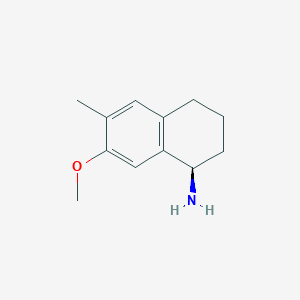

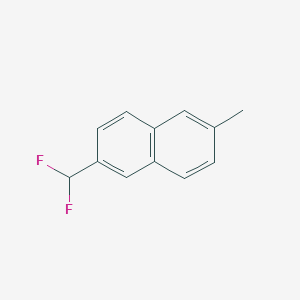

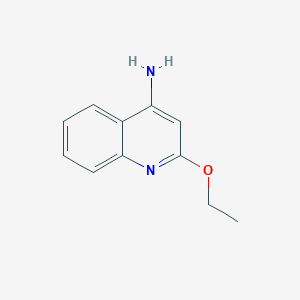
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
